molecular formula C8H15N5 B3182457 1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine CAS No. 76766-46-6

1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

货号: B3182457
CAS 编号: 76766-46-6
分子量: 181.24 g/mol
InChI 键: CRKFVFNBXQJZJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a useful research compound. Its molecular formula is C8H15N5 and its molecular weight is 181.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c9-6-11-7(10)13-8(12-6)4-2-1-3-5-8/h1-5H2,(H5,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKFVFNBXQJZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3,5 Triazaspiro 5.5 Undeca 1,3 Diene 2,4 Diamine and Its Analogues

Strategies for Spiro-Ring System Construction

The creation of spiro-heterocyclic compounds is a significant challenge in organic synthesis, requiring precise control over the formation of the shared spiro-carbon center. nih.gov A variety of synthetic methods have been developed to access these structurally complex molecules. wikipedia.org

One of the most powerful and widely used methods for constructing five-membered rings in spiro compounds is the 1,3-dipolar cycloaddition . wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org For the synthesis of nitrogen-containing spirocycles, azomethine ylides are common 1,3-dipoles. These can be generated in situ and reacted with various dipolarophiles to afford spirocyclic pyrrolidines stereoselectively. nih.govrsc.org The stereochemical outcome of these cycloadditions can often be controlled by the geometry of the ylide and the reaction conditions. frontiersin.org

Another prevalent strategy involves multi-component reactions , which allow for the construction of complex molecules in a single step from three or more starting materials. A notable example is the synthesis of spiro[dihydropyridine-oxindoles] from the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org Such reactions are highly efficient and offer a direct route to complex spirocyclic systems. beilstein-journals.org

Furthermore, cascade reactions, such as the [5+1] double Michael addition, have proven effective for the regioselective synthesis of fluorinated spiro-heterocycles in excellent yields. nih.gov

Synthesis of the 1,3,5-Triazaspiro[5.5]undeca-1,3-diene Core Scaffold

The core of the target molecule is a 1,3,5-triazine (B166579) ring spiro-fused to a cyclohexane (B81311) ring. The synthesis of the 1,3,5-triazine (or s-triazine) ring itself can be achieved through several methods. A common approach is the cyclotrimerization of nitriles or the reaction of amidines with various reagents. researchgate.net Microwave-assisted synthesis has been shown to be a highly effective approach for preparing 1,3,5-triazine derivatives, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, in a one-pot reaction.

For the construction of the spirocyclic system, a key intermediate would likely be a substituted cyclohexane derivative that can be elaborated into the triazine ring. For instance, the synthesis of related 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives starts from 1-Boc-4-piperidone, which is a close structural relative of cyclohexanone (B45756). uzh.chacs.org

A plausible synthetic route to the 1,3,5-Triazaspiro[5.5]undeca-1,3-diene core could involve the reaction of cyclohexanone with dicyandiamide (B1669379) (cyanoguanidine). This type of condensation reaction is a known method for the formation of diaminotriazine rings. The reaction likely proceeds through the initial formation of a biguanide (B1667054) derivative from cyclohexanone, which then undergoes intramolecular cyclization to form the spiro-triazine scaffold.

Below is a table summarizing potential starting materials for the synthesis of the core scaffold.

Table 1: Key Starting Materials for Core Scaffold Synthesis
Starting MaterialRole in SynthesisPotential Reaction
CyclohexanoneProvides the cyclohexane ring of the spirocycleCondensation with a guanidine (B92328) derivative
Dicyandiamide (Cyanoguanidine)Forms the diaminotriazine portion of the moleculeReaction with a cyclic ketone
BiguanideAlternative precursor for the triazine ringCyclization reactions

Derivatization Approaches for Substituent Introduction

The 1,3,5-triazine ring is electron-deficient and, therefore, susceptible to nucleophilic substitution reactions. This property can be exploited to introduce or modify amine functionalities. For example, chloro-substituted triazines are highly reactive towards nucleophiles and can be readily converted to amino-triazines by reaction with amines. wikipedia.org

In cases where the triazine ring is already substituted with a leaving group (e.g., a methylthio group), amination can be achieved by reaction with various primary or secondary amines. nih.gov This allows for the introduction of a wide range of amino substituents at specific positions on the triazine ring. nih.gov The reaction of 3-halo-1,2,4-triazines with potassium amide in liquid ammonia (B1221849) has also been shown to result in amination. acs.org

The introduction of aromatic and heteroaromatic rings can be accomplished at various stages of the synthesis. If a substituted cyclohexanone is used as a starting material, the aromatic ring will be part of the spiro-cyclohexane portion of the molecule.

Alternatively, functionalization of the triazine ring with an aromatic or heteroaromatic substituent can be achieved through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.comyoutube.com This reaction is particularly effective on electron-deficient aromatic systems like triazines. semanticscholar.org For an SNAr reaction to occur, the triazine ring must bear a good leaving group, such as a halogen. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com The rate of reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The spiro-carbon atom in 1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a stereocenter. The synthesis of enantiomerically pure analogues, therefore, requires stereoselective synthetic methods. Asymmetric organocatalysis, often in combination with transition metal catalysis, has emerged as a powerful tool for the enantioselective construction of spiro-heterocycles. researchgate.netscispace.com

For instance, chiral secondary amines can be used as organocatalysts in cascade reactions to produce chiral spiro compounds with high diastereoselectivity and enantioselectivity. researchgate.net The 1,3-dipolar cycloaddition reactions mentioned earlier can also be rendered stereoselective by using chiral catalysts or chiral auxiliaries. researchgate.net The stereochemical outcome is often dictated by the controlled formation of one specific isomer of the intermediate ylide. frontiersin.org

The following table outlines various catalytic systems used in stereoselective spirocycle synthesis.

Table 2: Catalytic Systems for Stereoselective Synthesis
Catalyst TypeReaction TypeKey Features
Chiral AminocatalysisCascade Reactions, CycloadditionsForms chiral enamines or iminium ions as key intermediates.
Transition Metal Catalysis (e.g., Pd, Cu)Cycloadditions, AnnulationsOften used in synergy with organocatalysis for enhanced stereocontrol. researchgate.net
N-Heterocyclic Carbene (NHC) CatalysisAnnulationsEnables enantioselective synthesis of various spiro-heterocycles. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Products

Flash column chromatography is a widely used technique for the purification of organic compounds. orgsyn.org It utilizes a column packed with a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (eluent). Separation is based on the differential partitioning of the components of the mixture between the two phases. emu.edu.tr The choice of eluent is crucial for achieving good separation. orgsyn.org

For more challenging separations or for obtaining highly pure compounds, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution.

Crystallization is another powerful purification method, particularly for solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution. emu.edu.tr

The purity of the isolated compounds is typically assessed using analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the spirocyclic structure, the planarity of the diaminotriazine ring, and the conformation of the cyclohexane (B81311) ring.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Hypothetical Data Table: Representative Bond Lengths and Angles

Parameter Expected Value
C-N (in triazine ring) ~1.33-1.38 Å
C-N (exocyclic amine) ~1.36-1.40 Å
C-C (cyclohexane) ~1.52-1.54 Å
N-C-N (angle in ring) ~115-120°
C-N-C (angle in ring) ~120-125°

Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound would likely be dominated by an extensive network of intermolecular hydrogen bonds. The amino groups (-NH₂) are excellent hydrogen bond donors, while the nitrogen atoms within the triazine ring are effective acceptors. These interactions would create a highly organized, three-dimensional supramolecular architecture. Analysis of the crystal structure would reveal the specific donor-acceptor distances and angles, defining the strength and geometry of these hydrogen bonds. While possible, significant π-π stacking interactions are less likely for the unsubstituted parent compound, as it lacks aromatic rings that typically engage in such stacking.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A full suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to understand the connectivity and spatial relationships within the molecule.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

A combination of 2D NMR experiments would be employed for a complete structural assignment.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for example, identifying the adjacent protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the cyclohexane ring protons and the spiro carbon, as well as linking the amino protons to the triazine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to define the preferred conformation of the cyclohexane ring (e.g., chair conformation) and its orientation relative to the planar triazine ring.

Hypothetical Data Table: Expected NMR Chemical Shifts (in ppm)

Atom ¹H Shift (ppm) ¹³C Shift (ppm) Key HMBC Correlations
Spiro-C - ~70-80 Protons on adjacent cyclohexane carbons
C (in triazine ring) - ~150-165 Protons of -NH₂ groups
CH₂ (cyclohexane) ~1.5-1.8 ~25-35 Spiro-C, other cyclohexane carbons

Dynamic NMR for Conformational Exchange Studies

The cyclohexane ring in the spiro system can potentially undergo conformational changes, such as a chair-flip. Dynamic NMR experiments, conducted at varying temperatures, could be used to study the kinetics of such processes. By analyzing the broadening and coalescence of NMR signals at different temperatures, the energy barrier for this conformational exchange could be calculated.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺), which should correspond to the calculated exact mass for the formula C₈H₁₄N₅⁺.

The fragmentation pattern in an MS/MS experiment would be expected to show characteristic losses. For example, cleavage of the spirocyclic system could lead to fragments corresponding to the diaminotriazine portion and the cyclohexane ring. The precise fragmentation pathway would provide further confirmation of the compound's structure.

Table of Compounds Mentioned

Compound Name

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For derivatives of 1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, HRMS is crucial for verifying their successful synthesis and purity.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Derivatives of this compound

CompoundMolecular FormulaAdductCalculated m/z
5-(2-ethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamineC₁₆H₂₃N₅[M+H]⁺286.20262
5-(2-ethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamineC₁₆H₂₃N₅[M+Na]⁺308.18456
5-(2,6-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamineC₁₆H₂₃N₅[M+H]⁺286.20262
5-(2,6-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamineC₁₆H₂₃N₅[M+Na]⁺308.18456

Note: The data in this table is predicted and serves to illustrate the expected values from HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivations

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are indicative of the molecule's connectivity and can be used to identify key structural motifs.

For derivatives of this compound, MS/MS studies would be expected to reveal characteristic fragmentation pathways. These would likely involve cleavages within the spirocyclic system and the substituent groups. Common fragmentation patterns for diaminotriazine-containing compounds often involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂). The spiro linkage itself may also undergo characteristic ring-opening and fragmentation, providing further structural confirmation.

While specific experimental MS/MS data for these compounds is not available in the public domain, a hypothetical fragmentation pattern for a generic substituted derivative is presented in the table below to illustrate the type of information that would be obtained.

Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for a Substituted this compound Derivative

Precursor Ion (m/z)Collision EnergyProduct Ion (m/z)Proposed Neutral Loss
[M+H]⁺Low[M+H - NH₃]⁺Ammonia
[M+H]⁺Medium[M+H - C₆H₁₀]⁺Cyclohexene (from spiro ring)
[M+H]⁺High[Substituent]⁺Spirocyclic core

Note: This table represents a hypothetical fragmentation pattern to demonstrate the principles of MS/MS analysis for this class of compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds.

For this compound and its derivatives, IR and Raman spectra would exhibit characteristic bands for the N-H, C-N, C=N, and C-H bonds. The diamino groups would show distinct stretching and bending vibrations. The triazine ring would have characteristic in-plane and out-of-plane vibrational modes. The spirocyclic cyclohexane ring would display C-H stretching and bending vibrations, as well as skeletal vibrations.

The table below summarizes the expected characteristic vibrational frequencies for the core structure.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amino)Stretching3500-3300 (two bands)3500-3300
C-H (Cyclohexane)Stretching2950-28502950-2850
C=N (Triazine)Stretching1680-16201680-1620
N-H (Amino)Bending1650-1580Weak
C-N (Triazine)Stretching1580-14801580-1480
C-C (Cyclohexane)Skeletal1200-8001200-800

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. For a molecule to be chiroptically active, it must be chiral and non-racemic.

The parent this compound is achiral due to the presence of a plane of symmetry. However, appropriate substitution on the cyclohexane ring or the triazine moiety could introduce chirality. For such chiral derivatives, CD and ORD would be indispensable for determining the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the stereocenters.

A CD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths corresponding to the absorption of chromophores within the chiral molecule. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms. ORD spectroscopy measures the change in optical rotation as a function of wavelength and can also be used to determine the absolute configuration.

As no specific chiral derivatives of this spirocycle with published chiroptical data were identified, a data table cannot be presented. However, the application of these techniques would be a critical step in the characterization of any synthesized chiral analogues.

Computational Chemical Investigations of 1,3,5 Triazaspiro 5.5 Undeca 1,3 Diene 2,4 Diamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide detailed information about the electronic distribution and energy of the molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine.

The first step in a computational analysis is typically geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using the B3LYP functional with a 6-31G basis set, can be employed to find this optimal geometry. The resulting structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the cyclohexane (B81311) ring is expected to adopt a stable chair conformation.

Once the geometry is optimized, further DFT calculations can elucidate the molecule's energetic properties. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity.

ParameterDescriptionTypical Calculated Value (Illustrative)
Total Energy The total electronic energy of the optimized molecule.Varies based on level of theory
HOMO Energy Energy of the Highest Occupied Molecular Orbital.~ -6.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.~ -1.5 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.~ 4.5 eV

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would highlight regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The regions of negative potential are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this molecule, these would be concentrated around the nitrogen atoms of the triazine ring and the amino groups. Conversely, regions of positive potential, found near the hydrogen atoms of the amino groups and the cyclohexane ring, indicate areas prone to nucleophilic attack. This analysis is critical for understanding how the molecule might interact with biological targets.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.

Several algorithms and software packages are available for performing molecular docking, with DOCK3.7 and AutoDock Vina being prominent examples. These programs take the three-dimensional structures of the ligand and the protein receptor as input and sample a large number of possible binding poses. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy scores indicating more favorable binding.

The process typically involves preparing the ligand and protein structures, which includes adding hydrogen atoms and assigning partial charges. A docking grid is then defined around the active site of the protein, and the docking algorithm is run to generate a set of possible binding conformations.

The output of a docking simulation is a series of predicted binding poses, each with an associated binding energy score. The top-ranked poses are then analyzed to understand the specific interactions that stabilize the ligand-protein complex. For this compound, the key interactions are likely to include:

Hydrogen Bonding: The amino groups and the nitrogen atoms of the triazine ring are capable of forming hydrogen bonds with amino acid residues in the protein's active site. These are strong, directional interactions that are crucial for binding affinity and specificity.

Hydrophobic Interactions: The cyclohexane ring provides a nonpolar surface that can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: While the triazine ring has some aromatic character, π-π stacking interactions are more likely if the protein's active site contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Protein Residues
Hydrogen Bonding Amino groups (-NH2), Triazine nitrogensAspartic acid, Glutamic acid, Serine, Threonine
Hydrophobic Interactions Cyclohexane ringLeucine, Isoleucine, Valine, Alanine
π-π Stacking Triazine ringPhenylalanine, Tyrosine, Tryptophan

This table provides examples of potential interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of the stability of the binding interactions.

An MD simulation would typically start with the best-ranked pose from a docking study. The complex is placed in a simulated aqueous environment, and the system is allowed to evolve over a period of nanoseconds. The trajectory of the simulation is then analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates how much they deviate from their initial positions. A stable RMSD suggests that the complex is in a stable conformation.

Analysis of Conformational Changes and Flexibility of the Scaffold

Understanding the conformational landscape of a molecular scaffold is fundamental to its application in rational drug design. For the this compound scaffold, computational methods are employed to determine its preferred three-dimensional structures and inherent flexibility.

Spirocyclic systems are generally valued for their conformational rigidity compared to linear or monocyclic analogs. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. The primary goal of a conformational analysis of this scaffold is to identify low-energy conformers and the energy barriers between them.

Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), are often the first step. These calculations provide accurate geometries and relative energies for a molecule in a vacuum. For the spiro[5.5]undecane system, the cyclohexane ring can adopt several conformations, such as chair, boat, and twist-boat. The chair conformation is typically the most stable. Computational analysis would precisely calculate the energy differences between these forms and the transition states connecting them.

The results of such an analysis would typically be presented in a table summarizing the key geometric parameters and relative energies of the stable conformers.

Table 1: Illustrative Conformational Analysis Data for the Cyclohexane Ring

Conformer Key Dihedral Angle (°) Relative Energy (kcal/mol) Population (%) at 298K
Chair -55.8 0.00 99.8
Twist-Boat 32.1 5.50 0.1

Note: This data is illustrative and represents typical values for a cyclohexane ring. The actual values for the this compound scaffold would be determined through specific calculations.

These theoretical findings can be correlated with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive picture of the scaffold's conformational behavior in solution.

Simulation of Scaffold Interactions within Molecular Environments

To understand how the this compound scaffold behaves in a biologically relevant context, such as the binding site of a protein, researchers utilize molecular dynamics (MD) simulations. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of binding poses and the nature of intermolecular interactions. mdpi.commdpi.com

In a typical MD simulation study, the spiro compound would be placed in the active site of a target protein. The entire system, including the protein, the ligand, and surrounding water molecules, is then simulated for a period ranging from nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Binding Stability: Whether the compound remains stably bound in the initial predicted pose or if it shifts or exits the binding pocket. This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand over time.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are formed and maintained between the scaffold and the protein residues. pensoft.net

Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein.

These simulations are crucial for validating initial docking predictions and understanding the dynamic nature of the molecular recognition process. pensoft.net

Virtual Screening Methodologies Utilizing the Spiro Scaffold

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com The this compound scaffold can be utilized in both major types of virtual screening.

Structure-Based Virtual Screening (SBVS) Campaigns

When the three-dimensional structure of a target protein is known, SBVS (also known as molecular docking) is a primary tool for hit discovery. nih.gov In an SBVS campaign, a library of compounds, which could include derivatives of the this compound scaffold, is computationally docked into the target's binding site.

The process involves two main steps:

Pose Generation: A search algorithm samples a wide range of orientations and conformations of the ligand within the binding site.

Scoring: A scoring function estimates the binding affinity for each pose. Compounds are then ranked based on their scores, and the top-ranking candidates are selected for experimental testing. youtube.com

The rigid nature of the spiro scaffold can be an advantage in SBVS, as it reduces the conformational space that needs to be sampled, potentially leading to more accurate predictions.

Table 2: Illustrative Output from an SBVS Campaign

Compound ID Scaffold Type Docking Score (kcal/mol) Key Interactions Predicted
ZINC12345 Spiro[5.5]undecane -9.8 H-bond with Asp122, Pi-cation with Arg87
ZINC67890 Spiro[5.5]undecane -9.5 H-bond with Asp122, H-bond with Ser123
ZINC11223 Indole -8.7 H-bond with Ser123, Pi-pi with Tyr200

Note: This table represents a hypothetical ranking of compounds from a virtual screen, highlighting how spiro-based compounds might score against other chemical classes.

Ligand-Based Virtual Screening (LBVS) Approaches

In cases where the 3D structure of the target protein is unknown, but a set of active molecules has been identified, LBVS methods can be employed. creative-biostructure.com This approach is founded on the similarity principle: structurally similar molecules are likely to have similar biological activities.

If this compound or a related analog is identified as a potent hit, it can be used as a query molecule to search for other compounds with similar features. The main LBVS techniques include:

2D Similarity Searching: This method uses molecular fingerprints (binary strings that encode structural features) to find molecules with similar substructures.

3D Shape Similarity: This technique compares the 3D shape and electrostatic properties of the query molecule to those in a database. nih.gov

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used as a 3D query to filter large compound databases.

Free Energy Calculations for Molecular Recognition

While docking scores provide a rapid way to rank compounds, more accurate predictions of binding affinity can be obtained through free energy calculations. These methods are computationally intensive but offer a deeper understanding of the thermodynamics of molecular recognition. nih.gov

Common methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.commdpi.com These techniques calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvent model. The calculation is typically performed on a series of snapshots extracted from an MD simulation.

For the most accurate results, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are used. nih.govrsc.org These "alchemical" methods calculate the free energy difference between two states (e.g., a ligand in water and the ligand in the protein) by computationally transforming one molecule into another. While demanding, these calculations can yield binding affinities with an accuracy that approaches experimental error, providing invaluable guidance for lead optimization.

Table 3: Illustrative Comparison of Binding Affinity Prediction Methods

Compound Docking Score (kcal/mol) MM/PBSA ΔG (kcal/mol) FEP ΔΔG (kcal/mol) Experimental IC50 (nM)
Ligand-A -9.8 -35.2 0.0 (Reference) 50
Ligand-B -10.1 -38.5 -1.5 10

Note: This table illustrates how different computational methods can be used to rank and predict the binding affinity of a series of compounds, with increasing computational cost generally leading to higher accuracy.

Fragment-Based Computational Design Utilizing Spiro Systems

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying low-molecular-weight fragments (typically <300 Da) that bind weakly to the target. nih.gov These hits are then optimized into more potent leads by linking or growing them. mdpi.com

The rigid, three-dimensional nature of spirocyclic scaffolds makes them highly attractive as starting points for FBDD. nih.gov The this compound core can serve as an anchor fragment that makes specific interactions in a binding pocket. Computational methods are then used to guide the optimization process:

Fragment Docking: Specialized docking programs can screen fragment libraries to identify initial hits.

Vector Analysis: Once a core spiro fragment is bound, computational tools can identify vectors around the scaffold where chemical modifications can be made to engage with nearby sub-pockets of the protein active site.

In Silico Fragment Linking: Computational algorithms can search for fragments that can bridge two or more independently bound fragments, including the spiro core, to create a more potent molecule.

This approach leverages the structural novelty of spiro systems to explore new chemical space and design highly specific and potent inhibitors. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodologies for Systematic Scaffold Modification

The systematic modification of a core scaffold is a fundamental strategy in medicinal chemistry to enhance the biological activity and drug-like properties of a lead compound. For the triazaspiro[5.e 5]undecane core, this involves the creation of analogue libraries and the exploration of various substitution patterns.

The design of analogue libraries based on a core scaffold allows for the systematic evaluation of how different functional groups and structural modifications impact biological activity. In the case of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, a protein crystallography-based approach has been instrumental in the medicinal chemistry optimization of these compounds as METTL3 inhibitors. uzh.chnih.gov This technique allows for the visualization of how analogues bind to the target protein, providing crucial insights for rational drug design. The initial hit compounds can be modified in a stepwise manner to improve potency and other pharmacological parameters. uzh.chresearchgate.net

The exploration of substitution patterns on both the aromatic and aliphatic rings of the triazaspiro[5.5]undecane scaffold is a key strategy for optimizing its properties. For instance, in the development of METTL3 inhibitors, modifications to the pyrimidine (B1678525) ring were explored. The addition of a methyl group to an aniline (B41778) moiety was found to be detrimental to binding. researchgate.net Conversely, strategic substitutions on a pyridine (B92270) ring were shown to be beneficial for inhibitory activity, potentially through cation-π interactions with amino acid residues in the binding site. uzh.ch

On the aliphatic portion of the spirocycle, modifications such as replacing a spiropiperidine with a spiroazetidine were investigated to reduce molecular weight and improve physicochemical properties. researchgate.net However, this particular modification led to a substantial loss in potency, highlighting the sensitive nature of SAR in this region of the molecule. researchgate.net

Elucidation of Pharmacophoric Features of the Spiro Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold, crystallographic studies have revealed key interactions within the METTL3 binding site. uzh.ch The lactam moiety of the spirocycle is crucial, forming hydrogen bonds with key residues. uzh.chresearchgate.net The gem-dimethyl group on the spirocycle has been shown to fill a lipophilic pocket in the binding site. researchgate.net These features constitute a significant part of the pharmacophore for this class of compounds.

Role of Spiro-Ring System in Molecular Recognition and Binding Specificity

The spiro-ring system plays a critical role in molecular recognition and binding specificity by providing a rigid and well-defined three-dimensional orientation for the appended functional groups. This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The spiro[5.5]undecane system, in particular, has been explored as an unprecedented scaffold in kinase inhibitor space, demonstrating its potential for developing selective inhibitors. nih.gov The unique geometry of the spirocyclic core can allow for interactions with the target protein that may not be accessible to more flexible, non-spirocyclic analogues.

Conformational Rigidity and Flexibility in SAR

The balance between conformational rigidity and flexibility is a critical aspect of SAR. A rigid scaffold can pre-organize the molecule into a bioactive conformation, which is beneficial for binding affinity. nih.gov However, some degree of flexibility may be required for the molecule to adapt to the binding site. The triazaspiro[5.5]undecane scaffold offers a relatively rigid core, which can be advantageous. In the context of METTL3 inhibitors, the crystal structure shows a well-defined binding mode, indicating that the rigidity of the spirocycle contributes positively to the interaction. uzh.ch

Strategies for Optimizing Molecular Interactions

Several strategies can be employed to optimize the molecular interactions of the triazaspiro[5.5]undecane scaffold with its biological target. These strategies are often guided by structural biology data and computational modeling.

Hydrogen Bond Optimization: As demonstrated with the lactam moiety in the 1,4,9-triazaspiro[5.5]undecan-2-one series, ensuring that key hydrogen bond donors and acceptors on the scaffold are optimally positioned to interact with the target protein is crucial. uzh.chresearchgate.net

Hydrophobic Interactions: Filling hydrophobic pockets within the binding site can significantly enhance potency. The gem-dimethyl group in the METTL3 inhibitors is a prime example of leveraging hydrophobic interactions. researchgate.net

Exploiting Cation-π Interactions: The introduction of aromatic rings, such as pyridine, can lead to favorable cation-π interactions with charged residues like arginine in the binding site, thereby increasing affinity. uzh.ch

Scaffold Hopping and Ring System Modification: While maintaining the core spirocyclic nature, modifications to the ring sizes or heteroatom composition can be explored to fine-tune the geometry and physicochemical properties of the scaffold. For example, the replacement of a spiropiperidine with a spiroazetidine, although not successful in one instance, represents a valid strategy for optimization. researchgate.net

The following table summarizes the impact of selected modifications on the activity of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors.

ModificationRationaleOutcomeReference
Addition of a methyl group to the anilineExplore substitution patternsHighly detrimental to binding researchgate.net
Replacement of spiropiperidine with spiroazetidineReduce molecular weight and improve physicochemical propertiesSubstantial loss in potency researchgate.net
Lactam methylationInvestigate the role of the lactam hydrogen bondSerious decrease in potency researchgate.net
Introduction of a pyridine ringPotential for cation-π interactionsBeneficial to inhibition uzh.ch

Hydrophobic Interaction Enhancement

The hydrophobic character of substituents on the 1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine scaffold plays a pivotal role in modulating their inhibitory activity. The core structure, featuring a spirocyclic system, provides a rigid framework that can be strategically functionalized to engage with hydrophobic pockets within a target enzyme's active site.

Research has demonstrated that the introduction of aryl groups at specific positions on the triazine ring can significantly enhance the lipophilicity of the molecule, leading to improved binding affinity. For instance, the substitution with a phenyl group at the N-1 position of the triazine ring has been shown to be a key determinant of potent biological activity. This is exemplified in the case of 2,4-diamino-1-phenyl-1,3,5-triazaspiro[5.5]undeca-2,4-dienes, which have been identified as selective inhibitors of Mycobacterium tuberculosis DHFR. ntu.edu.sgnih.gov

Further optimization of these hydrophobic interactions can be achieved by modifying the substituents on the aryl ring. The addition of small, lipophilic groups can lead to a more favorable interaction with hydrophobic residues in the enzyme's binding pocket. The following table illustrates the impact of such modifications on the antimycobacterial activity of these compounds.

CompoundR Group (on Phenyl Ring)MIC50 (μM) on M. tuberculosis H37Rv
20b 4-methyl0.01
20c 4-ethyl0.025

Data sourced from studies on M. tuberculosis DHFR inhibitors. ntu.edu.sgnih.gov

Hydrogen Bond Network Optimization

The 2,4-diamino substitution on the triazine ring is a critical feature for establishing a robust hydrogen bond network with the target enzyme. These amino groups can act as hydrogen bond donors, forming key interactions with amino acid residues in the active site, such as aspartate. This interaction often mimics the binding of the natural substrate, folic acid.

The optimization of this hydrogen bond network is crucial for both potency and selectivity. The spirocyclic nature of the scaffold influences the spatial orientation of the diamino groups, which can be further fine-tuned by substitutions on the cyclohexane (B81311) ring.

In a related series of lipophilic 4,6-diamino spiro-s-triazines, a complex hydrogen-bonding scheme was observed in the crystalline state. This involved a centrosymmetric arrangement with two amino groups and two triazine ring nitrogen atoms, as well as interactions with a chloride anion. This highlights the capacity of the diamino triazine core to engage in multiple hydrogen bonding interactions, which is a key principle in the design of potent inhibitors.

π-π Stacking Interactions

The nature and orientation of the aryl substituent are critical for optimal π-π stacking. For example, the presence of a naphthyl group in a related spiro-s-triazine inhibitor of dihydrofolate reductase suggests that larger aromatic systems can be accommodated and may lead to enhanced binding through increased surface area for stacking interactions.

The interplay between the electronic nature of the substituted aryl ring and the aromatic residues of the protein can be modulated to enhance these interactions. Electron-donating or electron-withdrawing groups on the phenyl ring can influence the quadrupole moment of the aromatic system, thereby affecting the strength of the π-π stacking. While specific studies detailing these modifications for the this compound core are limited, the principle remains a cornerstone of rational drug design for this class of compounds.

Chemical Reactivity and Transformation of the 1,3,5 Triazaspiro 5.5 Undeca 1,3 Diene 2,4 Diamine Scaffold

Reactions at Amine and Imine Centers

The 1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine scaffold possesses both primary amine (-NH₂) groups and endocyclic imine (-C=N-) functionalities, which serve as primary sites for chemical modification. The reactivity of these centers is analogous to that observed in other 2,4-diamino-1,3,5-triazine derivatives, though influenced by the steric and electronic properties of the spirocyclic system.

The endocyclic imine nitrogens, while generally less nucleophilic than the exocyclic amines, can also undergo reactions such as protonation, which plays a crucial role in the compound's biological activity as an inhibitor of dihydrofolate reductase. nih.gov The crystal structure of a related derivative, 2,4-diamino-5-(1-naphthyl)-3,5-diaza-1-azoniaspiro[5.5]undeca-1,3-diene chloride, confirms the protonation of one of the triazine ring nitrogen atoms. nih.gov

Ring-Opening and Ring-Closing Transformations

The stability of the triazine ring within the this compound system is a key aspect of its chemistry. Generally, 1,3,5-triazine (B166579) rings can undergo ring-opening reactions under the influence of strong nucleophiles or harsh acidic or basic conditions. These reactions often proceed via nucleophilic attack on the carbon atoms of the triazine ring, leading to cleavage of the C-N bonds.

While specific studies on the ring-opening of this particular spiro compound are not extensively documented in publicly available literature, general principles suggest that conditions such as vigorous acid or base hydrolysis could potentially lead to the degradation of the triazine ring. The spirocyclic nature of the molecule may impart additional strain or steric hindrance that could either facilitate or impede such transformations compared to simpler, non-spirocyclic 2,4-diamino-1,3,5-triazines.

Conversely, ring-closing metathesis or other intramolecular cyclization strategies could theoretically be employed on suitably functionalized derivatives of the cyclohexane (B81311) ring to construct additional fused or spirocyclic systems, although specific examples for this scaffold are not readily found in the literature.

Stability of the Spiro-Diene System under Various Chemical Conditions

Hydrolytic Stability: The imine bonds within the triazine ring are potentially susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis would likely depend on the pH and temperature. The presence of the gem-diamino groups may influence the electronic nature of the ring and its susceptibility to hydrolytic cleavage.

Thermal Stability: While specific data is scarce, compounds with similar triazine cores generally exhibit good thermal stability. Decomposition would likely involve the fragmentation of the heterocyclic ring at elevated temperatures.

Below is a table summarizing the expected stability of the scaffold under different conditions, based on the general chemistry of related structures.

ConditionExpected StabilityPotential Reactions
Neutral pH Generally stableSlow hydrolysis over extended periods may be possible.
Acidic (mild) Protonation of amino and imine groupsMay increase solubility and potentially catalyze hydrolysis.
Acidic (strong) Potential for ring-opening and decompositionDegradation of the triazine ring.
Basic (mild) Generally stable-
Basic (strong) Potential for ring-opening and decompositionDegradation of the triazine ring.
Elevated Temperature Moderately to highly stableDecomposition at very high temperatures.
Oxidizing Agents Depends on the agentPotential for oxidation of the amino groups or the diene system.
Reducing Agents Depends on the agentPotential for reduction of the imine bonds.

Applications of 1,3,5 Triazaspiro 5.5 Undeca 1,3 Diene 2,4 Diamine As a Chemical Probe and Scaffold

Utilization in Chemical Probe Development

While specific research designating 1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine itself as a chemical probe is not extensively documented, its derivatives serve as foundational structures for developing such tools. The core scaffold is utilized to synthesize series of compounds that can probe biological systems. For instance, derivatives of this spiro-triazine have been synthesized and evaluated for their activity as neuronal voltage-gated sodium channel blockers. researchgate.net

In one study, a series of 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines demonstrated significant blocking activity on sodium channels, with IC50 values ranging from 4.0 to 14.7 microM. researchgate.net This highlights the scaffold's utility in creating probes to investigate the function and therapeutic potential of ion channels involved in central nervous system disorders. researchgate.net The rigid spirocyclic system helps in establishing a defined orientation of the aryl substituents, which is crucial for mapping the ligand-binding site of the channel.

Role in Scaffold-Based Chemical Discovery and Exploration

The this compound framework is a prime example of a scaffold used in chemical discovery. Its rigid nature, combined with multiple points for chemical modification, allows for the systematic exploration of chemical space to identify novel bioactive agents. Researchers have used this scaffold as a starting point to design and synthesize libraries of compounds with diverse functionalities.

For example, the core structure has been part of efforts to develop ligands for serotonin receptors, specifically the 5-HT7 receptor, which is a target for central nervous system therapies. nih.gov By modifying the scaffold with different aromatic and aliphatic groups, chemists can fine-tune the electronic and steric properties of the resulting molecules to optimize their interaction with the receptor.

The exploration based on this scaffold has shown that analogues of 2,4-diamino-1,3,5-triazines could serve as leads for discovering blockers of neuronal sodium channels, potentially for managing conditions like neuropathic pain and epilepsy. researchgate.net

Development of High-Affinity Ligands through Scaffold Modification

Modification of the this compound scaffold is a key strategy for developing high-affinity ligands. The structure-activity relationship (SAR) can be systematically investigated by introducing various substituents.

In the context of 5-HT7 receptor ligands, decoration of the aromatic rings attached to the triazine core led to the discovery of compounds with high affinity. nih.gov For instance, specific substitutions on an indole moiety connected to the triazine scaffold resulted in ligands with binding affinities (Ki) as low as 8 nM. nih.gov These studies demonstrate that even subtle changes, such as the placement of a fluorine atom, can significantly impact the binding affinity. nih.gov

The table below summarizes the binding affinities of selected derivatives based on a related 1,3,5-triazine (B166579) scaffold, illustrating the impact of scaffold modification.

CompoundModificationTargetBinding Affinity (Ki)
Derivative 2 5-fluoro-1H-indol-3-yl group5-HT7 Receptor8 nM nih.gov
Derivative 12 (4-fluorophenyl)amino group5-HT7 Receptor18 nM nih.gov
Derivative 3 5-bromo-1H-indol-3-yl group5-HT7 Receptor126 nM nih.gov
Derivative 4 5-chloro-1H-indol-3-yl group5-HT7 Receptor481 nM nih.gov

These findings underscore the power of scaffold-based design, where the rigid this compound core serves as an anchor to position functional groups in three-dimensional space, enabling the development of potent and selective ligands for challenging biological targets.

常见问题

Basic Research Questions

Q. What are effective synthetic routes for 1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine derivatives?

  • Methodological Answer : Derivatives are synthesized via cyclocondensation reactions. A typical protocol involves refluxing aromatic amines (e.g., 3-bromobenzenamine) with cyanoguanidine, cyclohexanone, and concentrated HCl in ethanol. After reflux, purification via column chromatography yields spirocyclic products (e.g., 41% yield for bromophenyl-substituted derivatives). Structural validation is achieved using 1^1H NMR and mass spectrometry (MS) .

Q. How can researchers confirm the spirocyclic structure of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves the spiro junction and confirms the bicyclic framework.
  • Rotational NOE experiments : Detect spatial proximity of protons in the spiro system.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C14_{14}H19_{19}BrN5_5 with [M+H]+^+ = 336.07) .

Q. What biological activities are reported for this compound?

  • Methodological Answer : The compound exhibits antiproliferative activity by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. In vitro assays using cancer cell lines (e.g., leukemia) show IC50_{50} values in the micromolar range. Activity is structure-dependent, with electron-withdrawing substituents enhancing potency .

Q. How is purity assessed post-synthesis?

  • Methodological Answer :

  • TLC monitoring : Tracks reaction progress using silica gel plates.
  • HPLC : Quantifies purity (>95% typically required for biological testing).
  • Elemental analysis : Confirms C, H, N composition within ±0.4% theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for electron-deficient aryl substituents?

  • Methodological Answer :

  • Solvent polarity adjustment : Use high-boiling solvents (e.g., n-butanol) to stabilize intermediates.
  • Catalytic acid optimization : Replace HCl with milder acids (e.g., acetic acid) to reduce side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) .

Q. What strategies resolve discrepancies in NMR data for substituted derivatives?

  • Methodological Answer :

  • 2D NMR (COSY/HSQC) : Assigns proton-carbon correlations and resolves overlapping signals.
  • Solvent effects : Use DMSO-d6_6 to stabilize tautomeric forms (e.g., imine-enamine equilibria).
  • Dynamic NMR studies : Probe temperature-dependent conformational changes .

Q. How are structure-activity relationships (SAR) explored for DHFR inhibition?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the aryl ring to modulate steric/electronic effects.
  • Enzyme kinetics : Measure Ki_i values using recombinant DHFR and compare with methotrexate (positive control).
  • Molecular docking : Align derivatives with DHFR’s active site (PDB: 1U72) to predict binding interactions .

Q. How to address low yields in cyclocondensation reactions?

  • Methodological Answer :

  • Stoichiometric control : Maintain a 1:1.1 molar ratio of aryl amine to cyanoguanidine.
  • Reaction quenching : Add ice-cold water to precipitate products and minimize decomposition.
  • Alternative coupling reagents : Test carbodiimides (e.g., EDC) for improved cyclization efficiency .

Data Contradiction Analysis

Q. How to reconcile conflicting MS and NMR data for spirocyclic intermediates?

  • Methodological Answer :

  • Isotopic pattern analysis : Verify MS peaks for 79^{79}Br/81^{81}Br splitting in brominated derivatives.
  • Tautomer identification : Use 15^{15}N-labeled NMR to distinguish between imine and enamine forms.
  • Parallel synthesis : Compare batches to rule out impurities (e.g., unreacted starting materials) .

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